molecular formula C21H20S3 B12797237 ((1,3-Bis(phenylthio)propyl)thio)benzene CAS No. 69519-81-9

((1,3-Bis(phenylthio)propyl)thio)benzene

Cat. No.: B12797237
CAS No.: 69519-81-9
M. Wt: 368.6 g/mol
InChI Key: MWYXTMRUSSQKQK-UHFFFAOYSA-N
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Description

((1,3-Bis(phenylthio)propyl)thio)benzene (CAS: 906631-76-3; synonyms: NSC 271587, CID321322) is a trithioether compound featuring a central propane chain substituted with two phenylthio groups at the 1- and 3-positions, with an additional thio-linked benzene ring at the terminal position . Its structure (C21H20S3) confers unique steric and electronic properties due to the sulfur atoms’ lone pairs and the aromatic phenyl groups. The compound is commercially available, indicating its utility in synthetic chemistry or materials science, though specific applications remain understudied in the provided evidence .

Properties

CAS No.

69519-81-9

Molecular Formula

C21H20S3

Molecular Weight

368.6 g/mol

IUPAC Name

1,3-bis(phenylsulfanyl)propylsulfanylbenzene

InChI

InChI=1S/C21H20S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-15,21H,16-17H2

InChI Key

MWYXTMRUSSQKQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCC(SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1,3-Bis(phenylthio)propyl)thio)benzene typically involves a series of thiolation reactions. One common method starts with benzyl alcohol, which undergoes esterification followed by thiolation to yield the desired compound .

Industrial Production Methods: Industrial production of ((1,3-Bis(phenylthio)propyl)thio)benzene involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: ((1,3-Bis(phenylthio)propyl)thio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .

Scientific Research Applications

Chemistry: ((1,3-Bis(phenylthio)propyl)thio)benzene is used as an intermediate in organic synthesis. It is employed in the preparation of sulfur-containing compounds, dyes, polymers, and fluorescent materials .

Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals due to its unique chemical properties .

Industry: Industrially, ((1,3-Bis(phenylthio)propyl)thio)benzene is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of ((1,3-Bis(phenylthio)propyl)thio)benzene involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved include thiol-disulfide exchange reactions and nucleophilic attack on electrophilic centers .

Comparison with Similar Compounds

a. 1-(3-(Phenylthio)propylthio)benzene (1,3-Dithioether)

  • Structure : A dithioether with two sulfur atoms on a propane backbone linked to benzene rings .
  • Synthesis : Synthesized via silica-catalyzed reactions at room temperature, yielding 82% after purification .
  • Contrast: The target compound adds a third phenylthio group, increasing molecular weight (MW: 376.6 g/mol vs. 290.4 g/mol for the dithioether) and steric hindrance.

b. Phenothiazine Derivatives

  • Structure: Nitrogen- and sulfur-containing heterocycles (e.g., 2-chloro-10-(3-dimethylaminopropyl)phenothiazine) with conjugated π-systems .
  • Contrast: Unlike phenothiazines, the target compound lacks a fused heterocyclic ring, reducing planarity and conjugation. This difference impacts electronic properties, making the trithioether less suitable for applications requiring charge transport (e.g., organic electronics) .

c. Thiophene-Based π-Spacers (e.g., 4,8-Dimethoxy-benzo[1,2-b:4,5-b']dithiophene)

  • Structure : Conjugated dithiophene derivatives with methoxy substituents .
  • Contrast: The target compound’s non-conjugated thioether linkages limit electronic delocalization, rendering it unsuitable as a π-spacer in dyes or semiconductors. However, its flexible propane backbone may enhance solubility in nonpolar solvents compared to rigid thiophene systems .
2.2 Physicochemical Properties
Property ((1,3-Bis(phenylthio)propyl)thio)benzene 1,3-Dithioether Phenothiazine Derivatives
Molecular Weight (g/mol) 376.6 290.4 ~300–400 (varies)
Sulfur Atoms 3 2 1–2
Solubility Likely low in polar solvents Moderate (ether/CH2Cl2) Variable (often soluble in DMSO)
Thermal Stability High (aromatic groups) Moderate Moderate to high

Key Observations :

  • Sulfur’s electronegativity may enhance coordination with metals, suggesting utility in catalysis or metal-organic frameworks (MOFs), though this is unexplored in the evidence .

a. Lithiation Reactions

  • Comparison: Heteroatom-assisted lithiation of 1,3-bis(dimethylamino)benzene derivatives forms mixed lithium aggregates . The target compound’s sulfur atoms could similarly direct lithiation but with distinct regioselectivity due to sulfur’s weaker coordination compared to nitrogen .
2.4 Regulatory and Commercial Aspects
  • Toxicity: Not listed in the TRI chemicals report , suggesting lower regulatory scrutiny compared to perfluoroalkyl derivatives (e.g., CAS 1078142-10-5) .
  • Availability : Supplied by TCI Chemicals and others, indicating industrial relevance . In contrast, many thiophene-based spacers (e.g., 4,8-dimethoxy-benzo[1,2-b:4,5-b']dithiophene) require specialized synthesis .

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